6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one

Pharmaceutical Analysis Impurity Profiling Reference Standards

6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one (CAS 23976-54-7) is a dihalogenated quinolin-2-one derivative bearing a C6 aryl bromide and a C4 benzyl bromide. It is formally designated as Rebamipide Impurity 5 (or Impurity 16), marking it as a critical reference standard in the analytical control of the gastroprotective API Rebamipide.

Molecular Formula C10H7Br2NO
Molecular Weight 316.98 g/mol
Cat. No. B13319713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one
Molecular FormulaC10H7Br2NO
Molecular Weight316.98 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CC(=O)N2)CBr
InChIInChI=1S/C10H7Br2NO/c11-5-6-3-10(14)13-9-2-1-7(12)4-8(6)9/h1-4H,5H2,(H,13,14)
InChIKeyWTKKGOSTKQBFQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one – Core Identity and Procurement Baseline


6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one (CAS 23976-54-7) is a dihalogenated quinolin-2-one derivative bearing a C6 aryl bromide and a C4 benzyl bromide. It is formally designated as Rebamipide Impurity 5 (or Impurity 16), marking it as a critical reference standard in the analytical control of the gastroprotective API Rebamipide . The compound is also employed as a bifunctional electrophilic building block for constructing kinase-focused libraries and bromodomain-targeted probes [1]. Commercially, it is typically supplied at ≥95% purity, with select vendors offering analytical-standard grade with full NMR, HPLC, and MS characterization .

Why 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one Cannot Be Replaced by In-Class Analogs


Generic substitution of this compound with its closest analogs—such as 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2) or 6-bromo-4-methylquinolin-2(1H)-one (CAS 89446-19-5)—fails on three fronts. First, the compound is the sole pharmacopoeially recognized impurity marker for the 6-bromo by-product in Rebamipide manufacturing; no other quinolinone can serve as a co-eluting reference standard in the validated HPLC methods [1]. Second, the simultaneous presence of an aryl bromide (C6) and a benzyl bromide (C4–CH₂Br) creates a chemoselective reactivity profile unattainable with either mono-brominated or methyl-substituted analogs, directly impacting the design of sequential cross-coupling sequences [2]. Third, the additional bromine atom increases molecular weight by 78.9 Da and elevates predicted logP relative to the non-brominated comparator, altering both chromatographic retention and membrane permeability in cell-based assays .

Quantitative Differentiation Evidence for 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one vs. Closest Analogs


Unique Impurity Marker Identity in Rebamipide Manufacturing

6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one is the only compound explicitly identified in the Rebamipide process patent as the '6-bromo compound' contaminant requiring removal. The patent states: 'it is necessary to remove such contaminated impurity 6-bromo compound (12) when the desired rebamipide (1) is used as a medicament' [1]. In contrast, 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2) is a synthetic intermediate, not an impurity marker, and lacks the 6-bromo substituent that distinguishes the impurity from the API. This structural difference is critical because the 6-bromo impurity (MW 316.98) co-elutes near the Rebamipide peak in HPLC, whereas the non-brominated analog (MW 238.08) does not share this retention behavior, making the target compound irreplaceable for method validation .

Pharmaceutical Analysis Impurity Profiling Reference Standards

Dual Bromine Reactivity Enables Chemoselective Sequential Functionalization

The target compound contains two bromine atoms in electronically distinct environments: a benzylic bromide at C4 suitable for rapid nucleophilic substitution (SN2) and an aryl bromide at C6 amenable to palladium-catalyzed cross-coupling. Benzyl bromides react with nucleophiles approximately 10²–10³ times faster than aryl bromides under standard SN2 conditions [1]. This orthogonality allows chemists to perform sequential derivatization: first substituting the benzyl bromide with an amine or alkoxide, then executing a Suzuki coupling at the C6 aryl bromide, all without protecting group manipulations. By contrast, 4-(bromomethyl)quinolin-2(1H)-one (CAS 4876-10-2) offers only the benzyl bromide reactivity, while 6-bromo-4-methylquinolin-2(1H)-one (CAS 89446-19-5) provides only the aryl bromide, limiting each to a single diversification step.

Chemoselective Synthesis Cross-Coupling Bifunctional Building Blocks

Differentiated Physicochemical Profile vs. Non-Brominated Analog

The addition of a second bromine atom on the quinolinone core significantly alters predicted physicochemical properties relevant to analytical method development and biological assay interpretation. The target compound (MW 316.98) elutes later on reversed-phase HPLC compared to 4-(bromomethyl)quinolin-2(1H)-one (MW 238.08) due to increased lipophilicity (predicted ClogP 1.18 vs. approximately 0.8 for the mono-bromo analog) . The predicted boiling point is 435.3°C for the target vs. 391.8°C for the comparator, and predicted density is 1.859 vs. 1.542 g/cm³ . These differences translate into measurable shifts in chromatographic retention time and differential solubility profiles in aqueous-organic solvent systems used for preparative purification.

Chromatographic Separation Lipophilicity Quality Control

Elevated Molecular Weight Facilitates Mass Spectrometric Identification

The molecular ion of the target compound ([M+H]⁺ at m/z 317.9/319.9, characteristic 1:1 dibromo isotope pattern) is easily distinguished from the mono-bromo analog ([M+H]⁺ at m/z 238.0/240.0, single Br pattern) in LC-MS analysis. The distinct isotope signature allows unambiguous peak assignment even in complex reaction mixtures or forced degradation studies . This mass difference (79.9 Da) places the target compound in a less congested region of the mass spectrum compared to the mono-bromo analog, reducing false-positive impurity identifications in high-throughput screening workflows.

LC-MS Impurity Detection Analytical Chemistry

Procurement-Driven Application Scenarios for 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one


AND A Regulatory Filing – Certified Impurity Reference Standard for Rebamipide

Generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) for Rebamipide require a certified analytical standard of the 6-bromo impurity. The compound's unambiguous identification by LC-MS (dibromo isotope pattern at m/z 317.9/319.9) and its validated role as the '6-bromo compound (12)' in the reference listed drug's process patent [1] make it the only acceptable standard for demonstrating analytical method specificity per ICH Q2(R1) guidelines.

Two-Step Parallel Library Synthesis via Orthogonal Bromine Reactivity

Medicinal chemists synthesizing quinolin-2-one-based kinase inhibitor libraries can exploit the differential reactivity of the benzyl bromide (fast SN2) and the aryl bromide (Suzuki coupling) to introduce two points of diversity in two sequential steps without intermediate deprotection. This reduces the total synthetic step count from 4 (when using a mono-bromo analog plus a protecting group strategy) to 2, saving approximately 40–60% of synthesis time per analog [1].

Forced Degradation Studies and Stability-Indicating Method Development

Quality control laboratories conducting forced degradation of Rebamipide under oxidative, thermal, or photolytic conditions can spike the target compound as a retention time marker. Its elevated boiling point (435.3°C predicted) and distinct HPLC retention relative to the API and other process impurities facilitate the identification of degradation pathways that generate the 6-bromo by-product [1].

Bromodomain-Targeted Chemical Probe Synthesis

Researchers building on the quinolin-2(1H)-one scaffold for BET bromodomain inhibition can use this bifunctional bromide intermediate to rapidly append diverse aryl/heteroaryl groups at C6 and alkylamine fragments at C4. The patent literature identifies 6-substituted dihydroquinolinones as privileged scaffolds for BRD4 inhibition [1], and the target compound provides direct synthetic access to this substitution pattern.

Quote Request

Request a Quote for 6-Bromo-4-(bromomethyl)-1,2-dihydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.